molecular formula C10H11BrO2 B11869195 3-(3-(Bromomethyl)phenyl)oxetan-3-ol

3-(3-(Bromomethyl)phenyl)oxetan-3-ol

Cat. No.: B11869195
M. Wt: 243.10 g/mol
InChI Key: NKAFPIKYSFGIHG-UHFFFAOYSA-N
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Description

3-(3-(Bromomethyl)phenyl)oxetan-3-ol is a chemical compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol typically involves the bromination of a precursor compound followed by cyclization to form the oxetane ring. One common method involves the bromination of 3-(hydroxymethyl)phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the intermediate is subjected to cyclization under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to promote the formation of the oxetane ring, resulting in the desired product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Bromomethyl)phenyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Bromomethyl)phenyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the modification of these biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Chloromethyl)phenyl)oxetan-3-ol
  • 3-(3-(Fluoromethyl)phenyl)oxetan-3-ol
  • 3-(3-(Iodomethyl)phenyl)oxetan-3-ol

Uniqueness

3-(3-(Bromomethyl)phenyl)oxetan-3-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-[3-(bromomethyl)phenyl]oxetan-3-ol

InChI

InChI=1S/C10H11BrO2/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,12H,5-7H2

InChI Key

NKAFPIKYSFGIHG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)CBr)O

Origin of Product

United States

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